2'-Deoxywyosine - 129266-21-3

2'-Deoxywyosine

Catalog Number: EVT-1204601
CAS Number: 129266-21-3
Molecular Formula: C14H17N5O4
Molecular Weight: 319.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

2'-Deoxywyosine is classified as a modified nucleoside, specifically derived from wyosine, which is itself a modification of adenosine. It is predominantly found in tRNA from various organisms, including bacteria and eukaryotes. The presence of 2'-deoxywyosine in tRNA is associated with the recognition of codons during translation, thereby influencing the fidelity and efficiency of protein synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2'-deoxywyosine can be achieved through several methods, primarily focusing on the modification of existing nucleosides. One notable approach involves the chemical modification of adenosine or its derivatives.

  1. Chemical Synthesis: Traditional organic synthesis techniques can be employed to create 2'-deoxywyosine from simpler nucleoside precursors. This typically involves:
    • Protection of functional groups to prevent unwanted reactions.
    • Selective deoxygenation at the 2' position using reagents such as phosphorus oxychloride or thionyl chloride.
    • Coupling reactions to integrate the deoxyribose moiety with the purine base.
  2. Biochemical Synthesis: Enzymatic pathways can also be utilized to produce 2'-deoxywyosine in vitro. This involves:
    • The use of specific nucleoside triphosphates as substrates.
    • Enzymatic reactions catalyzed by nucleoside kinases or polymerases that facilitate the incorporation of deoxyribose into RNA strands.

These methods allow for the production of 2'-deoxywyosine with high specificity and yield.

Molecular Structure Analysis

Structure and Data

The molecular formula of 2'-deoxywyosine is C10_{10}H13_{13}N5_{5}O4_{4}. Its structure comprises a purine base linked to a deoxyribose sugar, with specific modifications that distinguish it from standard nucleosides.

  • Structural Features:
    • The purine base is a derivative of hypoxanthine.
    • The sugar moiety lacks an oxygen atom at the 2' position, which is critical for its function in tRNA.

The three-dimensional conformation of 2'-deoxywyosine contributes to its role in stabilizing tRNA structures through hydrogen bonding and stacking interactions.

Chemical Reactions Analysis

Reactions and Technical Details

2'-Deoxywyosine participates in various chemical reactions that are critical for its biological function:

  1. Phosphorylation:
    • The conversion of 2'-deoxywyosine into its triphosphate form occurs through phosphorylation by kinases, enabling its incorporation into RNA during transcription.
  2. Base Pairing:
    • In tRNA, 2'-deoxywyosine engages in specific base pairing with complementary codons during translation, influencing the accuracy of protein synthesis.
  3. Modification Reactions:
    • Further modifications can occur post-transcriptionally, where enzymes may add or remove functional groups to regulate activity or stability.

These reactions highlight the dynamic nature of 2'-deoxywyosine within cellular processes.

Mechanism of Action

Process and Data

The mechanism of action for 2'-deoxywyosine primarily revolves around its role in tRNA:

  • Codon Recognition:
    • During translation, tRNA molecules carrying 2'-deoxywyosine interact with messenger RNA codons through complementary base pairing. This interaction is crucial for ensuring that the correct amino acid is added to the growing polypeptide chain.
  • Stabilization of tRNA Structure:
    • The presence of 2'-deoxywyosine enhances the stability of tRNA by promoting proper folding and structural integrity. This stabilization is essential for maintaining the functionality of tRNA during protein synthesis.

Data from studies indicate that modifications like those found in 2'-deoxywyosine significantly affect translation efficiency and accuracy, underscoring its importance in molecular biology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical Properties:
    • Appearance: Typically exists as a white to off-white crystalline powder.
    • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
  • Chemical Properties:
    • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
    • Reactivity: Can undergo hydrolysis under alkaline conditions, leading to degradation products.

Relevant data on melting points, boiling points, and spectral properties (e.g., NMR, UV-Vis) are essential for characterizing this compound further.

Applications

Scientific Uses

2'-Deoxywyosine has several applications in scientific research:

  1. Molecular Biology:
    • Utilized in studies involving tRNA structure-function relationships.
    • Serves as a model compound for investigating nucleotide modifications in RNA biology.
  2. Synthetic Biology:
    • Potentially used in designing synthetic ribozymes or ribosomes that incorporate modified nucleotides for enhanced functionality.
  3. Pharmaceutical Research:
    • Investigated for its role in developing novel therapeutic agents targeting RNA-based mechanisms within cells.

The unique properties and functions of 2'-deoxywyosine make it an important compound for ongoing research in biochemistry and molecular genetics.

Introduction to 2'-Deoxywyosine

Historical Discovery and Nomenclature

The identification of 2'-Deoxywyosine unfolded through a series of meticulous biochemical investigations focused on archaeal biochemistry and modified nucleosides:

  • Initial Identification: The discovery pathway began with the characterization of wyosine (yW), a heavily modified guanosine derivative initially identified in phenylalanine transfer RNA (tRNAPhe) from yeast Saccharomyces cerevisiae during the 1960s. This foundational work revealed the existence of post-transcriptional modifications extending beyond simple methylation [6].
  • Archaeal Discovery: The deoxyribose counterpart, 2'-Deoxywyosine, was subsequently isolated from archaeal organisms in the late 20th century, particularly within thermophilic species thriving under extreme environmental conditions. This discovery was spearheaded by pioneering work in the laboratories of James McCloskey and Susumu Nishimura, who employed advanced chromatographic separation coupled with mass spectrometry to identify novel nucleosides in hydrolysates of archaeal DNA and tRNA [6].
  • Systematic Nomenclature: The compound received its systematic name based on its structural relationship to wyosine and its distinguishing deoxyribose component. The prefix "2'-deoxy-" specifies the absence of the hydroxyl group at the 2' position of the ribose sugar, differentiating it from RNA-derived wyosine. The "wyosine" component refers to the tricyclic 3,4-dihydro-4-imidazo[1,2-a]purine core structure that defines this family of hypermodified bases. According to IUPAC conventions, the full chemical designation is 3,4-dihydro-4-imidazo[1,2-a]purin-2(3H)-one, 9-β-D-2'-deoxyribofuranoside, though it is universally referenced in biochemical literature as 2'-Deoxywyosine or dWy [6].

This historical trajectory underscores how investigations into the diversity of life, particularly extremophiles, revealed unexpected complexity in nucleic acid modification systems, expanding our understanding of nucleoside diversity beyond the canonical A, T, C, G paradigm.

Structural Relationship to Canonical Nucleosides

2'-Deoxywyosine exhibits a fascinating structural duality, maintaining fundamental nucleoside architecture while incorporating dramatic modifications that confer distinctive properties. Its relationship to canonical deoxynucleosides, particularly deoxyguanosine (dG), reveals both conserved features and radical departures:

  • Core Scaffold Conservation: Like all nucleosides, dWy consists of a nitrogenous base (wyosine base) linked via a β-N9-glycosidic bond to a 2'-deoxyribose sugar. This conserved linkage maintains the fundamental framework that allows incorporation into DNA structures and recognition by nucleic acid processing enzymes [1] [5].
  • Radical Base Modification: The most profound structural divergence occurs in the base moiety. While canonical deoxyguanosine features a relatively simple two-ring purine structure (pyrimidine fused to imidazole), dWy possesses an elaborated tricyclic ring system. This system arises from an additional imidazole ring fused across the C7 and N8 positions of the guanine precursor, creating an expanded imidazo[1,2-a]purine scaffold that significantly alters electronic distribution and steric profile [6].
  • Electronic and Steric Consequences: This tricyclic expansion results in:
  • Enhanced planarity across the fused ring system, promoting stronger π-stacking interactions with adjacent bases in nucleic acid helices.
  • Altered hydrogen-bonding capacity compared to guanine. While the Watson-Crick edge retains the hydrogen bond donor (N1-H) and acceptor (O6) groups critical for G≡C pairing, the fused imidazole ring creates a sterically bulky "top" surface that impedes non-canonical base interactions and potentially provides resistance against DNA intercalators or damaging agents.
  • Increased hydrophobicity due to the expanded aromatic surface area, potentially influencing local DNA helix stability and protein-DNA interactions [6] [8].
  • Comparative Structural Analysis: When crystallographically compared to deoxyguanosine (which adopts an anti-conformation about the glycosidic bond with sugar puckering ranging from C2'-endo to C3'-endo depending on sequence context [5]), dWy exhibits similar conformational preferences but with subtle constraints imposed by the bulky tricyclic base. This steric bulk likely influences the sugar pucker equilibrium and the backbone torsion angles (α, β, γ, δ, ε, ζ) in DNA oligomers containing this modification.

Table 1: Structural Comparison of 2'-Deoxywyosine and Deoxyguanosine

Structural FeatureDeoxyguanosine (dG)2'-Deoxywyosine (dWy)
Base StructureBicyclic purine (Guanine)Tricyclic imidazopurine
Ring SystemPurine (Pyrimidine + Imidazole)Imidazo[1,2-a]purine
Molecular Formula (Base)C5H5N5OC9H8N6O
Hydrogen BondingDonor: N1-H, N2-H2; Acceptor: O6, N7Donor: N1-H; Acceptor: O6
Glycosidic Bond PreferenceAntiAnti (constrained)
Key Functional GroupsAmino (C2), Carbonyl (C6)Keto (C2), Carbonyl (C6), Imidazole N
Approximate Surface Area (Base)~125 Ų~165 Ų

The structural elaboration from dG to dWy exemplifies nature's capacity to engineer novel functionality through chemical modification while conserving the fundamental nucleoside architecture essential for nucleic acid polymerization and helical organization.

Biological Significance in DNA Modification and Repair

2'-Deoxywyosine plays multifaceted roles in genetic fidelity maintenance and translational regulation, leveraging its unique structure to perform functions inaccessible to canonical nucleosides:

  • Translational Fidelity in Archaea: dWy's primary characterized role occurs not in DNA but in specific archaeal tRNA molecules. Positioned adjacent to the anticodon (at position 37) in tRNAPhe, the wyosine base (its ribonucleoside counterpart) prevents ribosomal frameshifting by stabilizing codon-anticodon interactions through enhanced base stacking. While dWy itself is less common in tRNA (where wyosine predominates), its presence in DNA suggests potential regulatory parallels or evolutionary connections. The structural rigidity and expanded aromatic surface of the wyosine base dramatically enhance stacking interactions with adjacent bases in the mRNA-tRNA complex, reducing dissociation rates and preventing slippage during ribosomal translocation [6].
  • Oxidative Damage Resistance: The electronic configuration of the wyosine base confers potential resistance to oxidative damage, a critical consideration for thermophilic archaea inhabiting high-temperature, oxygen-variable environments. Canonical deoxyguanosine (dG) possesses the lowest oxidation potential among deoxynucleosides (approximately 1.29 V vs. NHE), making it the primary target for one-electron oxidants, yielding mutagenic lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) [2] [6]. Computational studies suggest that the fused imidazole ring in dWy delocalizes the electron hole formed during oxidation more effectively than dG, potentially elevating the oxidation potential and reducing susceptibility to reactive oxygen species (ROS). This intrinsic resistance could protect genomic regions enriched in dWy from oxidative mutagenesis, serving as a specialized genome defense mechanism in oxidative stress-prone environments [6] [8].
  • DNA Repair and Epigenetic Landscapes: Emerging evidence hints at potential roles in DNA repair pathways and epigenetic signaling. The structural uniqueness of dWy within DNA may serve as a specific recognition site for specialized repair enzymes or chromatin-modifying complexes. Analogous to how 8-oxodG is recognized and excised by the base excision repair (BER) pathway involving OGG1 (8-oxoguanine glycosylase) and MYH (MutY homolog glycosylase) [6] [9], dWy might recruit distinct repair or regulatory machinery. Its presence could influence local chromatin architecture by impeding or facilitating histone binding or by recruiting specific readers of the modified base, analogous to epigenetic marks like 5-methylcytosine.
  • Hypothetical Roles in DNA: While direct evidence of dWy in DNA is still emerging, its chemical stability and structural properties suggest potential functions:
  • Replication Fidelity: By resisting oxidative damage more effectively than dG, dWy could reduce mutation rates in genomic regions critical for survival under stress.
  • DNA-Protein Interactions: The bulky, hydrophobic wyosine base might create steric blockades or specific binding platforms for transcription factors or architectural proteins, modulating gene expression.
  • DNA Conformation: The enhanced stacking ability could stabilize alternative DNA structures (e.g., Z-DNA, cruciforms, or G-quadruplexes) in regulatory regions, influencing replication initiation or transcriptional control [6] [8].

Table 2: Biological Functions and Mechanisms of 2'-Deoxywyosine and Related Compounds

Biological ContextMolecular RoleFunctional Significance
tRNA Modification (Wyosine)Anticodon stabilization via enhanced stackingPrevents ribosomal frameshifting; ensures translational accuracy
Oxidative Stress Defense (Putative dWy in DNA)Electron delocalization in fused ring systemPotential resistance to ROS-induced mutagenesis
DNA Repair (Analogous Systems)Contrast with vulnerable sites (e.g., 8-oxodG hotspots)Possible protection against BER-initiated strand breaks
Chromatin Architecture (Speculative)Steric hindrance or specific protein recruitmentPotential modulation of nucleosome positioning or transcription factor binding
Replication Fidelity (Hypothetical)Structural resistance to polymerase misincorporationPossible reduction in error rates in modified regions

The biological significance of 2'-Deoxywyosine extends from its established role in tRNA function to emerging potential in DNA metabolism. Its unique structure provides solutions to biochemical challenges—oxidative damage and translational infidelity—faced by organisms in extreme environments. Further research is needed to fully elucidate its genomic distribution, enzymatic biosynthesis, and the specific molecular machinery that recognizes this exotic nucleoside within the complex landscape of cellular nucleic acids.

Properties

CAS Number

129266-21-3

Product Name

2'-Deoxywyosine

IUPAC Name

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one

Molecular Formula

C14H17N5O4

Molecular Weight

319.32 g/mol

InChI

InChI=1S/C14H17N5O4/c1-7-4-18-13(22)11-12(17(2)14(18)16-7)19(6-15-11)10-3-8(21)9(5-20)23-10/h4,6,8-10,20-21H,3,5H2,1-2H3/t8-,9+,10-/m0/s1

InChI Key

IPHXYLSCKSTFDP-AEJSXWLSSA-N

SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O

Synonyms

2'-deoxywyosine

Canonical SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O

Isomeric SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@@H]4C[C@@H]([C@H](O4)CO)O

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